molecular formula C16H12N4O5S B2384514 Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422275-30-7

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2384514
CAS No.: 422275-30-7
M. Wt: 372.36
InChI Key: XWWMSFVNLQJSNS-UHFFFAOYSA-N
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Description

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4-nitroaniline with a suitable keto-thioamide derivative, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amino derivatives or alcohols.

  • Substitution: Generation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: The biological activities of quinazoline derivatives make this compound a candidate for drug development. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Nitrophenyl derivatives: Compounds containing the nitrophenyl group are structurally related and may have similar reactivity and applications.

Uniqueness: Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological systems, making it a valuable compound in scientific research and industry.

Properties

CAS No.

422275-30-7

Molecular Formula

C16H12N4O5S

Molecular Weight

372.36

IUPAC Name

methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26)

InChI Key

XWWMSFVNLQJSNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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